molecular formula C7H12N2S B180890 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine CAS No. 112086-66-5

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Cat. No.: B180890
CAS No.: 112086-66-5
M. Wt: 156.25 g/mol
InChI Key: JIXXWWDGEMQMCJ-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic or basic conditions . Another method involves the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide (P2S5) or Lawesson’s reagent .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. For example, it may inhibit microbial growth by interfering with the synthesis of essential biomolecules or by disrupting cell membrane integrity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXWWDGEMQMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-66-5
Record name 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
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